Product packaging for zinc;benzenesulfonate;hexahydrate(Cat. No.:CAS No. 20199-75-1)

zinc;benzenesulfonate;hexahydrate

Cat. No.: B14716974
CAS No.: 20199-75-1
M. Wt: 487.8 g/mol
InChI Key: KILCXFRSYQXFPK-UHFFFAOYSA-L
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Description

Zinc;benzenesulfonate;hexahydrate is a useful research compound. Its molecular formula is C12H22O12S2Zn and its molecular weight is 487.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O12S2Zn B14716974 zinc;benzenesulfonate;hexahydrate CAS No. 20199-75-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20199-75-1

Molecular Formula

C12H22O12S2Zn

Molecular Weight

487.8 g/mol

IUPAC Name

zinc;benzenesulfonate;hexahydrate

InChI

InChI=1S/2C6H6O3S.6H2O.Zn/c2*7-10(8,9)6-4-2-1-3-5-6;;;;;;;/h2*1-5H,(H,7,8,9);6*1H2;/q;;;;;;;;+2/p-2

InChI Key

KILCXFRSYQXFPK-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Zn+2]

Related CAS

98-11-3 (Parent)

Origin of Product

United States

Contextualization Within Coordination Chemistry of Zinc Ii Complexes

Zinc benzenesulfonate (B1194179) hexahydrate serves as a classic example of a simple, yet informative, zinc(II) coordination complex. The zinc(II) ion, with its d¹⁰ electron configuration, does not exhibit ligand field stabilization effects, leading to coordination geometries that are primarily dictated by electrostatic forces and steric factors. In this compound, the zinc ion is not directly bonded to the benzenesulfonate anion. Instead, it is octahedrally coordinated by six water molecules, forming the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺. researchgate.net This coordination environment is a common and stable arrangement for zinc(II) in aqueous solutions and in many hydrated crystalline salts. nih.gov

Table 1: Physicochemical Properties of Zinc Benzenesulfonate Hexahydrate

PropertyValue
Chemical Formula C₁₂H₂₂O₁₂S₂Zn
IUPAC Name zinc;benzenesulfonate;hexahydrate
Molecular Weight 487.8 g/mol nih.gov
CAS Number 20199-75-1 nih.gov
Appearance Crystalline solid
Coordination Geometry of Zn(II) Octahedral ([Zn(H₂O)₆]²⁺) researchgate.net

Significance in the Study of Organic Sulfonate Metal Architectures

The study of zinc benzenesulfonate (B1194179) hexahydrate provides valuable insights into the broader field of organic sulfonate-metal architectures, which includes a wide range of materials from simple salts to complex metal-organic frameworks (MOFs). Organic sulfonates, like benzenesulfonate, are versatile ligands in the construction of coordination polymers due to the various coordination modes of the sulfonate group (-SO₃⁻). rsc.orgnih.gov

In more complex systems, benzenesulfonate and its derivatives can act as bridging ligands, directly linking metal centers to form one-, two-, or three-dimensional networks. The study of the simpler hydrated salt provides a baseline for understanding the fundamental interactions between the metal aquo-ion and the sulfonate group. This knowledge is essential for the rational design of more sophisticated sulfonate-based MOFs with tailored properties for applications in areas such as catalysis, gas storage, and ion exchange.

Evolution of Academic Investigations on the Compound

Solution-Based Preparation Techniques

The synthesis of zinc benzenesulfonate hexahydrate, with the chemical formula Zn(H₂O)₆₂, is primarily achieved through solution-based methods. These techniques offer a straightforward and controllable route to obtaining the crystalline product.

Precipitation and Recrystallization Approaches

A common and effective method for the preparation of zinc benzenesulfonate hexahydrate involves the direct reaction of a soluble zinc salt with benzenesulfonic acid or a soluble benzenesulfonate salt in an aqueous solution. For instance, zinc carbonate can be reacted with dilute sulfuric acid to produce zinc sulfate, which can then undergo a salt metathesis reaction with a soluble benzenesulfonate, such as sodium benzenesulfonate. rsc.org Alternatively, high-purity zinc oxide can be directly reacted with benzenesulfonic acid. rsc.org

The general reaction can be represented as:

ZnO + 2 C₆H₅SO₃H + 5 H₂O → Zn(H₂O)₆₂

Following the initial precipitation, recrystallization is a crucial step to enhance the purity and obtain well-defined crystals of the desired product. This typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the gradual formation of crystals. The choice of solvent and the cooling rate are critical parameters that influence the size and quality of the resulting crystals.

Influence of Reaction Parameters on Synthesis Yield and Purity

The yield and purity of the synthesized zinc benzenesulfonate hexahydrate are significantly influenced by several key reaction parameters:

Stoichiometry of Reactants: Precise control over the molar ratios of the zinc salt and the benzenesulfonic acid or its salt is essential to ensure complete reaction and minimize the presence of unreacted starting materials in the final product.

pH of the Solution: The pH of the reaction medium can affect the solubility of the product and the potential formation of zinc hydroxide (B78521) or other basic zinc salts as byproducts. Adjusting the pH can optimize the precipitation of the desired zinc benzenesulfonate hexahydrate.

Temperature: Temperature plays a crucial role in both the reaction kinetics and the solubility of the product. Higher temperatures can accelerate the reaction rate but may also increase the solubility of the product, potentially reducing the initial yield upon precipitation. Conversely, controlling the cooling rate during recrystallization is a key factor in obtaining high-purity crystals.

Solvent System: The choice of solvent is critical for both the reaction and the recrystallization process. Water is a commonly used solvent due to the high solubility of the reactants and the hydrated nature of the final product. The use of co-solvents can be explored to modulate the solubility and influence crystal growth.

ParameterEffect on YieldEffect on Purity
Reactant Stoichiometry Maximized with optimal molar ratioHigh purity achieved with no excess reactants
pH Can be optimized to maximize precipitationPrevents formation of hydroxide impurities
Temperature Influences solubility and reaction rateControlled cooling during recrystallization is key
Solvent Affects solubility and crystal growthProper solvent choice minimizes impurities

Hydrothermal and Solvothermal Synthetic Pathways

Hydrothermal and solvothermal methods represent alternative and powerful techniques for the synthesis of crystalline materials, including metal sulfonates. These methods involve carrying out the synthesis in a closed system, such as a Teflon-lined autoclave, at elevated temperatures and pressures.

Mechanisms of Crystal Nucleation and Growth

Under hydrothermal or solvothermal conditions, the reactants are dissolved in a solvent (water for hydrothermal, an organic solvent for solvothermal) and heated above the solvent's boiling point. The increased temperature and pressure enhance the solubility of the reactants, facilitating a homogeneous reaction environment.

The mechanism of crystal formation proceeds through two main stages:

Nucleation: As the solution becomes supersaturated with the product, stable nuclei begin to form. The rate of nucleation is influenced by factors such as the degree of supersaturation, temperature, and the presence of any seed crystals or impurities.

Crystal Growth: Once stable nuclei are formed, they grow by the deposition of solute molecules from the surrounding solution onto their surfaces. The growth rate is dependent on factors like the concentration of the solute, temperature, and the diffusion rate of the solute to the crystal surface.

Hydrothermal synthesis has been successfully employed for the preparation of related compounds, such as hexaaquacopper(II) bis(4-methylbenzenesulfonate), by reacting copper nitrate (B79036) hexahydrate with 4-methylbenzenesulfonic acid in a Teflon-lined Parr bomb. researchgate.net This suggests that a similar approach could be readily adapted for the synthesis of zinc benzenesulfonate hexahydrate.

Control of Crystal Morphology and Habit

The external shape or morphology of a crystal is a direct reflection of its internal crystal structure and the conditions under which it was grown. The control of crystal morphology is of significant interest as it can influence the material's physical and chemical properties.

Several factors can be manipulated to control the morphology of zinc benzenesulfonate hexahydrate crystals:

Supersaturation: The level of supersaturation of the solution during crystallization is a primary determinant of crystal habit. Lower supersaturation levels generally favor the growth of larger, more well-defined crystals, while high supersaturation can lead to the rapid formation of smaller, less regular crystals or even amorphous precipitates.

Temperature and Cooling Rate: The temperature profile during crystallization and the rate of cooling significantly impact crystal growth. Slow cooling allows for more ordered growth and the development of distinct crystal faces.

Solvent: The choice of solvent and the presence of co-solvents can alter the solubility of the compound and the relative growth rates of different crystal faces, thereby influencing the final morphology.

Additives and Impurities: The presence of small amounts of additives or impurities can selectively adsorb onto specific crystal faces, inhibiting their growth and promoting the growth of other faces. This can be a powerful tool for targeted morphology control. For instance, in the crystallization of other compounds, different organic solvents have been shown to significantly affect the resulting crystal morphology. mdpi.com

Investigation of Isostructural Analogs and Their Synthesis

A number of divalent metal benzenesulfonate hexahydrates are known to be isostructural with zinc benzenesulfonate hexahydrate. This means they possess the same crystal structure, with the primary difference being the identity of the metal cation at the center of the coordination complex.

A prominent example is the structure of zinc p-toluenesulfonate hexahydrate, ((CH₃C₆H₄SO₃)₂Zn·6H₂O). X-ray diffraction studies have revealed that this compound is monoclinic, and crucially, the zinc atom is coordinated to an octahedron of six water molecules. This [Zn(H₂O)₆]²⁺ cation is a common structural motif in hydrated zinc salts.

Other isostructural analogs include the hexahydrates of magnesium, nickel, and cobalt benzenesulfonate. cymitquimica.com For example, studies on cobalt(II) complexes with benzenesulfonate have shown the formation of [Co(H₂O)₆]²⁺ cations, which are octahedrally coordinated by six water molecules. researchgate.netresearchgate.netdocumentsdelivered.com Similarly, nickel(II) benzenesulfonate hexahydrate is commercially available and is expected to exhibit a similar crystal structure. cymitquimica.com

The synthesis of these isostructural analogs generally follows similar solution-based precipitation and recrystallization methods as described for zinc benzenesulfonate hexahydrate. By reacting the corresponding metal salt (e.g., cobalt chloride, nickel sulfate) with benzenesulfonic acid or a soluble benzenesulfonate salt, the desired hydrated metal benzenesulfonate can be obtained.

Single-Crystal X-ray Diffraction Studies

The definitive structural analysis of zinc benzenesulfonate hexahydrate was first reported by Broomhead and Nicol in 1948 in the journal Acta Crystallographica. Their seminal work, and subsequent analyses, have laid the foundation for our current understanding of this compound's solid-state structure.

Determination of Crystal System and Space Group

Single-crystal X-ray diffraction data revealed that zinc benzenesulfonate hexahydrate crystallizes in the monoclinic system. The systematic absences observed in the diffraction pattern unequivocally identified the space group as P2₁/n . This centrosymmetric space group imposes specific symmetry constraints on the arrangement of atoms within the unit cell.

Analysis of Unit Cell Dimensions and Asymmetric Unit Composition

The dimensions of the unit cell, which represents the fundamental repeating unit of the crystal lattice, have been precisely determined. A later proton magnetic resonance study by Rangarajan and Ramakrishna in 1969, which utilized the crystallographic data from Broomhead and Nicol, reported the following unit cell parameters:

ParameterValue
a22.54 Å
b6.32 Å
c6.98 Å
β93° 36'
Volume992.8 ų

The unit cell contains two formula units of Zn(C₆H₅SO₃)₂·6H₂O. The asymmetric unit, the smallest part of the unit cell from which the entire cell can be generated by symmetry operations, consists of one zinc cation located at a center of symmetry, one benzenesulfonate anion, and three water molecules in unique crystallographic positions.

Elucidation of Zinc(II) Coordination Geometry and Polyhedra

The zinc(II) ion is a crucial organizing center in the crystal structure. It exhibits a highly regular octahedral coordination geometry , being surrounded by six oxygen atoms. Notably, all six of these coordinating oxygen atoms belong to water molecules, forming the complex cation [Zn(H₂O)₆]²⁺. The benzenesulfonate anions are not directly coordinated to the zinc center but exist as counter-ions within the crystal lattice.

The coordination polyhedron around the zinc(II) ion is a nearly perfect octahedron. The Zn-O bond lengths are uniform, indicative of a symmetrical coordination environment. The O-Zn-O angles between adjacent water molecules are close to the ideal 90°, while the angles between opposing water molecules approach 180°.

Coordination ParametersValue (Estimated)
Zn-O Bond Lengths~2.08 - 2.12 Å
cis O-Zn-O Angles~88° - 92°
trans O-Zn-O Angles~178° - 180°

Note: Precise bond lengths and angles are derived from the atomic coordinates reported by Broomhead and Nicol (1948).

Characterization of Benzenesulfonate Anion Conformation and Binding Modes

The anion does not directly bind to the zinc ion. Instead, its primary binding mode is through extensive hydrogen bonding interactions between its sulfonate oxygen atoms and the coordinated water molecules. This arrangement classifies zinc benzenesulfonate hexahydrate as a salt composed of discrete [Zn(H₂O)₆]²⁺ cations and C₆H₅SO₃⁻ anions.

Identification of Water Molecule Coordination and Lattice Water Arrangement

The six water molecules in the chemical formula are all directly coordinated to the zinc(II) ion. Consequently, there are no uncoordinated or lattice water molecules in the crystal structure. The three crystallographically independent water molecules give rise to the six coordinating oxygen atoms of the [Zn(H₂O)₆]²⁺ octahedron through the application of symmetry operations. The arrangement of these water molecules is crucial for the extensive hydrogen-bonding network that permeates the crystal.

Mapping of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of zinc benzenesulfonate hexahydrate is consolidated by a complex and extensive three-dimensional network of hydrogen bonds. These interactions occur primarily between the hydrogen atoms of the coordinated water molecules (donors) and the oxygen atoms of the sulfonate groups of the benzenesulfonate anions (acceptors).

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) stands as a fundamental and powerful non-destructive technique for the characterization of crystalline materials. By analyzing the diffraction pattern produced when a powdered sample is irradiated with X-rays, a wealth of information regarding the material's crystal structure, phase composition, and other microstructural properties can be obtained.

Crystallite Size Determination and Microstructural Analysis

Beyond phase identification, the broadening of diffraction peaks in a PXRD pattern can provide valuable insights into the microstructure of the material, specifically the average size of the crystalline domains, or crystallites. This analysis is typically performed using the Scherrer equation or more advanced methods like the Williamson-Hall plot, which can also account for lattice strain.

The Scherrer equation is given by:

D = (K * λ) / (β * cos(θ))

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically ~0.9).

λ is the wavelength of the X-ray source.

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle.

While specific studies detailing the crystallite size determination for zinc benzenesulfonate hexahydrate are not prominent in the surveyed literature, this type of analysis is a standard characterization technique for crystalline powders. For instance, a study on zinc oxide nanoparticles demonstrated the use of the Scherrer equation and Williamson-Hall plots to determine crystallite sizes, which were found to be in the nanometer range. This highlights the methodology that would be applied to zinc benzenesulfonate hexahydrate to understand its microcrystalline properties.

Assessment of Hydration States via Diffraction Patterns

PXRD is highly sensitive to changes in the crystal lattice, making it an excellent tool for studying the hydration and dehydration processes in crystalline hydrates. The crystal structure of zinc benzenesulfonate hexahydrate incorporates six water molecules per formula unit. openaire.eunih.gov These water molecules are integral to the crystal lattice, and their removal would lead to a significant change in the unit cell dimensions and potentially a complete transformation of the crystal structure.

By collecting PXRD patterns under varying temperature or humidity conditions (in-situ PXRD), it is possible to monitor the changes in the diffraction pattern as the material dehydrates. The disappearance of the diffraction peaks corresponding to the hexahydrate phase and the emergence of new peaks would indicate the formation of a lower hydrate (B1144303) or an anhydrous phase. The positions of these new peaks could then be used to determine the crystal structure of the new phase. Although no specific studies on the controlled dehydration of zinc benzenesulfonate hexahydrate using PXRD were found, the work by Broomhead and Nicol confirms the presence of an octahedron of water molecules around the zinc ion, underscoring their critical role in the crystal structure. iucr.orguni-duesseldorf.de

Electron Diffraction and Microscopy Techniques for Microstructural Insights

While PXRD provides information averaged over a bulk sample, electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer direct visualization of the crystal morphology and microstructure at the micro- and nanoscale. When combined with electron diffraction, these methods can provide comprehensive structural information from very small sample volumes.

No specific studies employing electron diffraction or microscopy for the detailed structural elucidation of zinc benzenesulfonate hexahydrate were identified in the reviewed literature. However, the application of these techniques to other zinc-containing compounds illustrates their potential. For example, SEM is routinely used to study the particle size, shape, and surface topography of crystalline powders. In the context of zinc benzenesulfonate hexahydrate, SEM could reveal the morphology of the microcrystals, such as whether they are prismatic, plate-like, or needle-shaped.

TEM, with its higher resolution, can provide more detailed information on the internal structure of the crystals, including the presence of defects, dislocations, or twinning. Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to obtain a diffraction pattern from a single crystallite. This is particularly useful for identifying the crystal structure of individual nanoparticles or for studying materials that are not available as single crystals suitable for X-ray diffraction. For instance, 3D electron diffraction has been successfully used to determine the absolute structure of chiral zinc tartrate metal-organic frameworks from sub-micron sized crystals. This demonstrates the power of electron diffraction in solving complex crystal structures from very small sample volumes, a technique that could be applied to further investigate the microstructural details of zinc benzenesulfonate hexahydrate.

Comprehensive Spectroscopic Characterization of Zinc Benzenesulfonate Hexahydrate

Vibrational Spectroscopy

Vibrational spectroscopy offers a powerful lens through which to examine the bonding and functional groups present in zinc benzenesulfonate (B1194179) hexahydrate. By probing the characteristic vibrations of its constituent atoms, a detailed picture of its molecular architecture emerges.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

FTIR spectroscopy reveals the presence of key functional groups by identifying their characteristic vibrational frequencies. In the spectrum of zinc benzenesulfonate hexahydrate, a broad absorption band is typically observed around 3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the coordinated water molecules. researchgate.net The presence of the benzenesulfonate group is confirmed by several distinct peaks. Vibrations associated with the sulfonate group (SO₃) are prominent, with asymmetric and symmetric stretching modes appearing in the regions of 1200-1100 cm⁻¹ and 1050-1000 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring are generally found around 3100-3000 cm⁻¹. Furthermore, peaks corresponding to the Zn-O stretching vibrations can be observed at lower frequencies, typically in the range of 500-400 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for Zinc Benzenesulfonate Hexahydrate

Vibrational ModeFrequency Range (cm⁻¹)Assignment
O-H Stretch~3200Coordinated Water Molecules
C-H Stretch (Aromatic)3100-3000Benzenesulfonate Ring
Asymmetric SO₃ Stretch1200-1100Sulfonate Group
Symmetric SO₃ Stretch1050-1000Sulfonate Group
Zn-O Stretch500-400Zinc-Oxygen Bond

Raman Spectroscopy for Molecular Vibrational Fingerprints

Raman spectroscopy provides complementary information to FTIR, offering a unique "fingerprint" of the molecule's vibrational modes. For zinc benzenesulfonate hexahydrate, the Raman spectrum would be expected to show characteristic bands for the benzenesulfonate anion. A strong band corresponding to the symmetric stretching of the SO₃ group is typically observed. The aromatic ring of the benzenesulfonate moiety gives rise to several characteristic bands, including the ring breathing mode and C-C stretching vibrations. dtic.mil The presence of zinc-sulfur or zinc-oxygen bonds would also be detectable in the low-frequency region of the Raman spectrum, often appearing below 400 cm⁻¹. researchgate.netjournalssystem.com

Table 2: Expected Raman Shifts for Zinc Benzenesulfonate Hexahydrate

Vibrational ModeApproximate Raman Shift (cm⁻¹)Assignment
Symmetric SO₃ Stretch~1030Sulfonate Group
Aromatic Ring Breathing~1000Benzenesulfonate Ring
C-C Stretch~1600Benzenesulfonate Ring
Zn-O/Zn-S Stretch<400Metal-Ligand Bonds

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, providing insights into the electronic structure of both the organic and inorganic components of zinc benzenesulfonate hexahydrate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Benzenesulfonate Moiety and Zinc(II) Center

The UV-Vis spectrum of zinc benzenesulfonate hexahydrate is primarily dictated by the electronic transitions within the benzenesulfonate anion. The aromatic ring of benzenesulfonate exhibits characteristic absorption bands in the ultraviolet region. These are typically attributed to π → π* transitions. The presence of the sulfonate group can cause a slight shift in the position of these bands compared to unsubstituted benzene (B151609). The zinc(II) ion, having a d¹⁰ electronic configuration, does not exhibit d-d electronic transitions, and therefore does not contribute to absorption in the visible region of the spectrum. However, charge transfer bands, possibly from the oxygen atoms of the sulfonate or water ligands to the zinc(II) center, may appear in the UV region. researchgate.netnih.gov A characteristic absorption peak for zinc oxide, a related compound, is observed at a wavelength of 369 nm. researchgate.net

Table 3: Typical UV-Vis Absorption for Zinc Benzenesulfonate Hexahydrate

Transition TypeApproximate Wavelength (nm)Moiety
π → π*~220-270Benzenesulfonate Ring
Charge Transfer (Ligand to Metal)<220O → Zn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights (if applicable)

While solid-state NMR of zinc-containing compounds can be challenging, solution-state NMR could potentially provide valuable information about the structure of zinc benzenesulfonate hexahydrate in a suitable solvent.

¹H NMR spectroscopy would be expected to show signals corresponding to the protons of the benzene ring and the water molecules. The chemical shifts and coupling patterns of the aromatic protons can provide information about the substitution pattern on the benzene ring.

¹³C NMR spectroscopy would reveal the carbon skeleton of the benzenesulfonate anion. The number of distinct signals would indicate the symmetry of the molecule in solution.

⁶⁷Zn NMR is technically challenging due to the low natural abundance (4.10%) and quadrupolar nature of the ⁶⁷Zn nucleus, which often leads to broad signals. huji.ac.il For larger complexes, the signals can become too broad to be observed with a high-resolution NMR spectrometer. huji.ac.il However, if obtainable, the ⁶⁷Zn chemical shift would be highly sensitive to the coordination environment of the zinc ion. huji.ac.ilpascal-man.comresearchgate.net

The applicability and quality of NMR data are highly dependent on the solubility of the compound and the dynamics in solution.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides detailed information about the elemental composition and chemical states of the atoms on the surface of zinc benzenesulfonate hexahydrate. chalcogen.ro

The XPS survey spectrum would confirm the presence of zinc (Zn), sulfur (S), oxygen (O), and carbon (C). High-resolution spectra of the individual elements would provide insight into their oxidation states. The Zn 2p spectrum would show the characteristic doublet (Zn 2p₃/₂ and Zn 2p₁/₂), and the binding energy would be indicative of the +2 oxidation state of zinc. xpsfitting.com The S 2p spectrum would be characteristic of a sulfonate group, confirming the +6 oxidation state of sulfur. The O 1s spectrum would likely be complex, with contributions from the sulfonate oxygen atoms and the oxygen atoms of the water molecules. researchgate.net The C 1s spectrum would show peaks corresponding to the carbon atoms of the benzene ring. hifis.net XPS can also be used to study the surface chemistry and identify any surface contamination. chalcogen.ro

Table 4: Expected XPS Binding Energies for Zinc Benzenesulfonate Hexahydrate

ElementCore LevelExpected Binding Energy (eV)Information Provided
ZincZn 2p₃/₂~1022Oxidation State (+2)
SulfurS 2p~168-169Oxidation State (+6 in Sulfonate)
OxygenO 1s~531-533Bonding Environment (S-O, H-O)
CarbonC 1s~284-285Aromatic Carbon

Computational and Theoretical Investigations of Zinc Benzenesulfonate Hexahydrate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of materials at the atomic level. For zinc benzenesulfonate (B1194179) hexahydrate, DFT could provide fundamental insights into its structural, electronic, and vibrational characteristics. These calculations solve approximations of the Schrödinger equation to determine the electron density of the system, from which numerous properties can be derived.

A primary step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For zinc benzenesulfonate hexahydrate, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This process would yield precise predictions of bond lengths, bond angles, and dihedral angles for the coordination of the zinc ion with water molecules and the benzenesulfonate anions.

The coordination environment of the Zn²⁺ ion is of particular interest. It is expected to be octahedrally coordinated by six water molecules, forming the [Zn(H₂O)₆]²⁺ complex. The benzenesulfonate anions would then be located in the crystal lattice, interacting with the hydrated zinc cation through hydrogen bonding. DFT calculations would confirm this arrangement and provide detailed structural parameters.

Table 1: Illustrative Optimized Geometric Parameters for [Zn(H₂O)₆]²⁺ in a Simulated Crystal Lattice

ParameterPredicted Value (Å/°)
Zn-O Bond Length2.05 - 2.15 Å
O-Zn-O Angle88 - 92° / 178 - 180°
H-O-H Angle (Water)104 - 106°

Note: These values are typical for hydrated zinc complexes and serve as an illustrative example.

Understanding the electronic structure is crucial for predicting a material's reactivity and optical properties. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is the band gap, a key parameter that indicates the energy required to excite an electron.

For zinc benzenesulfonate hexahydrate, the HOMO is likely to be localized on the benzenesulfonate anion, specifically the π-system of the benzene (B151609) ring and the oxygen atoms of the sulfonate group. The LUMO would likely be associated with the [Zn(H₂O)₆]²⁺ cation. A larger HOMO-LUMO gap would suggest high stability and low chemical reactivity.

Table 2: Example Electronic Properties of Zinc Benzenesulfonate Hexahydrate from DFT Calculations

PropertyIllustrative Value (eV)
HOMO Energy-6.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.0 eV

Note: These are example values to illustrate the output of such a calculation.

DFT can also be used to simulate the vibrational spectra (Infrared and Raman) of zinc benzenesulfonate hexahydrate. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined.

These simulated spectra can be compared with experimental data to validate the calculated structure. Specific vibrational modes, such as the S-O and C-S stretches of the benzenesulfonate anion and the O-H stretches of the water molecules, can be assigned to particular peaks in the experimental spectrum. This correlation provides strong evidence for the accuracy of the computational model.

To gain a deeper understanding of the chemical bonding within zinc benzenesulfonate hexahydrate, several advanced analysis methods can be applied to the DFT-calculated electron density:

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution on each atom, hybridization of orbitals, and the nature of donor-acceptor interactions. For this compound, it would quantify the charge transfer from the benzenesulfonate anions to the hydrated zinc cation and detail the hydrogen bonding network.

Quantum Theory of Atoms In Molecules (QTAIM): QTAIM analyzes the topology of the electron density to define atoms and the bonds between them. The analysis of bond critical points would characterize the nature of the interactions, distinguishing between covalent bonds (e.g., within the benzenesulfonate anion) and weaker ionic or hydrogen bonds between the components of the salt.

Electron Localization Function (ELF): ELF provides a visual representation of electron localization in a molecule. In zinc benzenesulfonate hexahydrate, ELF analysis would show regions of high electron localization corresponding to covalent bonds and lone pairs, helping to visualize the bonding patterns.

Molecular Dynamics Simulations for Understanding Dynamic Behavior (if applicable)

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of systems over time. nih.gov For zinc benzenesulfonate hexahydrate, MD simulations could be employed to study processes such as its dissolution in water or its thermal stability. By simulating the motion of atoms and molecules at different temperatures, one could observe the breakdown of the crystal lattice and the diffusion of the ions in solution. lammpstube.com MD simulations provide insights into the radial distribution functions, which describe the probability of finding one atom at a certain distance from another, offering a picture of the solution structure. lammpstube.com

Crystal Structure Prediction and Polymorphism Studies

Crystal structure prediction (CSP) methods aim to find the most stable crystal packing for a given molecule. For zinc benzenesulfonate hexahydrate, CSP could be used to explore the possibility of different crystalline forms, known as polymorphs. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rsc.orgnyu.edursc.orgresearchgate.net Different polymorphs can have different physical properties, such as solubility and stability. CSP studies would involve generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies, often using a combination of force fields and DFT. The existence of multiple stable polymorphs could have implications for its application and manufacturing.

Coordination Chemistry and Supramolecular Assembly Principles of Zinc Benzenesulfonate Hexahydrate

Isostructural Relationships with Other Divalent Metal Benzenesulfonate (B1194179) Hexahydrates

Zinc benzenesulfonate hexahydrate is part of a broader family of isostructural metal benzenesulfonate hydrates. Several divalent transition metal ions with similar ionic radii and a preference for octahedral coordination form compounds with the same crystal structure. These include the manganese(II), cobalt(II), and nickel(II) analogues. iucr.org

The isostructural nature of these compounds means they share the same space group and have very similar unit cell parameters and atomic arrangements. The primary difference lies in the identity of the central metal ion, which can lead to subtle variations in bond lengths and angles, as well as physical properties like color and magnetic behavior. The lattice parameters for some of these related compounds are presented below, illustrating their structural similarity. iucr.org It is important to note that while the zinc compound is listed as a dihydrate in this specific reference, the existence of isostructural hexahydrates for other metals strongly suggests the hexahydrate form for zinc would follow this structural trend.

Compounda (Å)b (Å)c (Å)β (°)
Mn(C₆H₅SO₃)₂·6H₂O22.75966.33127.044593.564
Co(C₆H₅SO₃)₂·6H₂O22.42796.31807.006893.754
Ni(C₆H₅SO₃)₂·6H₂O22.37996.30166.970993.771
Zn(C₆H₅SO₃)₂·2H₂O22.50066.30876.989093.635

Role of the Benzenesulfonate Anion in Directing Supramolecular Architectures

While the benzenesulfonate anion (C₆H₅SO₃⁻) does not directly coordinate to the zinc ion in this compound, it plays a crucial role in dictating the three-dimensional supramolecular architecture. rsc.orgresearchgate.net The sulfonate group (SO₃⁻) is a key player in forming extensive and robust hydrogen-bonding networks. researchgate.net The three oxygen atoms of the sulfonate group act as effective hydrogen bond acceptors, interacting with the hydrogen atoms of the coordinated water molecules.

Formation of Layered or Polymeric Structures through Coordination and Hydrogen Bonding

The crystal structure of zinc benzenesulfonate hexahydrate can be described as a layered or polymeric assembly. This architecture arises from the segregation of the ionic components into distinct regions. The [Zn(H₂O)₆]²⁺ cations form layers or chains, which are separated by layers of the benzenesulfonate anions.

The primary force holding these layers together is the extensive network of O-H···O hydrogen bonds. researchgate.net The coordinated water molecules of the hexaaquazinc(II) cations act as donors, forming strong hydrogen bonds with the oxygen atoms of the sulfonate groups of the benzenesulfonate anions. This creates a robust, three-dimensional network that links the cationic and anionic components of the salt. The result is a highly ordered, crystalline solid with a structure that is a direct consequence of the interplay between the coordination of the zinc ion and the hydrogen-bonding capabilities of the water molecules and sulfonate groups.

Self-Assembly Processes Leading to Ordered Crystalline Materials

The formation of crystalline zinc benzenesulfonate hexahydrate from an aqueous solution is a classic example of a self-assembly process driven by a combination of strong and weak non-covalent interactions. The process begins with the hydration of the Zn²⁺ ions and the dissociation of benzenesulfonic acid in solution.

As the solvent is evaporated, the concentration of the [Zn(H₂O)₆]²⁺ and C₆H₅SO₃⁻ ions increases, leading to their organization into an ordered lattice. This organization is not random; it is guided by the principles of charge balance and the optimization of intermolecular interactions. The strong electrostatic attraction between the divalent cations and the monovalent anions, coupled with the highly directional nature of the hydrogen bonds, directs the ions into a thermodynamically stable, low-energy arrangement. rsc.org The hydrophobic interactions between the phenyl rings of the benzenesulfonate anions may also contribute to this ordering process, leading to the formation of the well-defined layered structure characteristic of this compound. The final crystalline material is a highly ordered supramolecular assembly, a direct result of the encoded chemical information within its constituent ions. rsc.orgnih.gov

Advanced Research Directions and Potential Applications in Materials Science

Investigation as a Precursor or Intermediate in the Synthesis of Novel Zinc-Based Functional Materials

Zinc benzenesulfonate (B1194179) has demonstrated significant utility as a catalyst and intermediate in the synthesis of functional organic molecules, highlighting its potential as a precursor for more complex materials. A prominent example is its application as an efficient catalyst in the one-pot, three-component condensation reaction to produce 1-amidoalkyl-2-naphthols. researchgate.netresearchgate.netresearchgate.netlookchem.com These synthesized compounds are of considerable interest due to their pharmacological activities and their role as intermediates for biologically active 1-aminoalkyl-2-naphthol derivatives. lookchem.com

The catalytic performance of zinc benzenesulfonate in this synthesis is notable for its effectiveness under solvent-free conditions, aligning with the principles of green chemistry. researchgate.netresearchgate.netresearchgate.net Research has compared its catalytic activity with a range of other metal benzenesulfonates and various other catalytic systems. researchgate.netresearchgate.net Studies show that after the reaction, zinc benzenesulfonate can be recycled multiple times without a significant loss in its catalytic activity, an important factor for sustainable chemical processes. researchgate.netresearchgate.net

The following table summarizes the performance of zinc benzenesulfonate in comparison to other catalysts in the synthesis of 1-amidoalkyl-2-naphthols, showcasing its role as a viable precursor in facilitating complex organic transformations.

CatalystConditionTime (min)Yield (%)Reference
Zinc benzenesulfonateSolvent-free, 80 °C6089 researchgate.netufms.br
Zinc benzenesulfonateSolvent-free, 80 °C36051 araku.ac.ir
Succinic acidSolvent-free, 120 °C898 researchgate.net
Lignosulfonic AcidSolvent-free, 90 °C892 researchgate.net
Salicylic acid (SA)Solvent-free, 100 °C2093 ufms.br
Fe3O4@SiO2@AE-SO3HSolvent-free, 90 °C1096 araku.ac.ir

Exploration within Crystal Engineering for Designed Solid-State Structures

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The involvement of zinc benzenesulfonate in this field is highlighted by its use in controlling the crystalline properties of polymeric materials. A patent for a crystallized polymer film describes the use of zinc;benzenesulfonate to modulate the material's internal crystalline state. google.com

Specifically, the compound influences the crystal density within the polymer film. By controlling the crystallinity, it is possible to achieve a uniform internal haze, which is critical for optical applications of the film. This application demonstrates a sophisticated use of zinc benzenesulfonate not as a primary component, but as an additive that directs the formation of a specific solid-state architecture in a polymer, a key concept in crystal engineering. google.com

Application as a Structure-Directing Agent or Template for Porous Materials (e.g., MOFs, ZIFs)

A prospective area of research is the use of zinc benzenesulfonate hexahydrate as a structure-directing agent (SDA) or template in the synthesis of porous materials like Metal-Organic Frameworks (MOFs) or Zeolitic Imidazolate Frameworks (ZIFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic linkers, forming one-, two-, or three-dimensional porous structures. researchgate.net The choice of metal source and organic linker, as well as other synthesis additives, can direct the formation of a specific topology and pore structure.

While the literature extensively covers the synthesis of MOFs and mentions zinc benzenesulfonate in other contexts, its specific role as a template or SDA in MOF or ZIF synthesis is not yet well-documented in existing research. researchgate.net This represents a promising, yet underexplored, research direction. The benzenesulfonate anion could potentially influence the coordination environment of the zinc ion or interact with organic linkers through non-covalent interactions, thereby templating the growth of a particular framework. Future studies could investigate how the controlled release of zinc ions from the hexahydrate salt and the presence of the benzenesulfonate counter-ion impact the nucleation and growth of these important porous materials.

Integration into Hybrid Organic-Inorganic Materials for Targeted Properties

The development of hybrid organic-inorganic materials is a major focus in materials science, aiming to combine the properties of both components to achieve synergistic effects. Research in heterogeneous catalysis provides a direct link to this area. The modification of inorganic materials like silica (B1680970) or magnetic nanoparticles with organic functional groups creates hybrid catalysts with high surface area and specific activity. researchgate.netlookchem.com

While zinc benzenesulfonate is often employed as a homogeneous catalyst, its performance is frequently benchmarked against these advanced hybrid materials. researchgate.netresearchgate.net For instance, the synthesis of 1-amidoalkyl-2-naphthols has been achieved using catalysts like sulfonic acid-decorated magnetic nanoparticles, which are a prime example of a hybrid material designed for easy separation and recyclability. araku.ac.ir The study of zinc benzenesulfonate in these reaction systems provides valuable data that can inform the design of new hybrid materials, where a zinc-based active site is integrated into an inorganic support to create a robust and reusable catalyst. lookchem.comaraku.ac.ir

Studies on Surface Chemistry and Interfacial Phenomena relevant to Material Fabrication

Surface and interfacial phenomena are critical in determining the properties and performance of many materials. Research involving zinc benzenesulfonate touches upon this field in several ways. In the fabrication of polymer films, its role in controlling the crystalline state directly impacts surface properties, such as reducing "surface haze". google.com This is an interfacial phenomenon, where the additive influences the boundary between the polymer and air, affecting its optical clarity.

Furthermore, the broad research area of heterogeneous catalysis is fundamentally governed by surface chemistry. araku.ac.irresearchgate.net The development of catalysts on supports like silica-coated nanoparticles involves the functionalization of the support's surface to immobilize active catalytic sites. araku.ac.ir The efficiency of these catalysts depends on the chemistry at the solid-liquid or solid-gas interface. Although zinc benzenesulfonate itself is often used homogeneously, its role as a benchmark catalyst in these studies underscores the importance of understanding how molecular catalysts function in solution versus how their heterogeneous, surface-bound counterparts operate. This comparative understanding is crucial for the rational design of next-generation materials for catalysis and other surface-dependent applications. researchgate.netresearchgate.net

Q & A

Basic: What are the standard protocols for synthesizing zinc oxide (ZnO) nanostructures using zinc nitrate hexahydrate, and how do precursor ratios influence morphology?

Methodological Answer:
ZnO nanostructures are typically synthesized via hydrothermal or sol-gel methods. A common approach involves dissolving zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and hexamethylenetetramine (HMTA) in deionized water at equimolar concentrations (e.g., 25 mM each). The solution is heated at 90–95°C for 1–4 hours, yielding nanorods or nanowires . Adjusting the Zn(NO₃)₂·6H₂O:HMTA molar ratio directly impacts defect density and morphology. For instance, increasing the zinc nitrate ratio reduces LO mode intensity in FT-IR spectra (indicating fewer defects) and produces thicker nanorods .

Table 1: Hydrothermal Synthesis Parameters and Morphological Outcomes

MorphologyZn(NO₃)₂·6H₂O:HMTA RatioTemperature (°C)Time (h)Diameter (nm)Length (µm)
Nanowires25 mM:25 mM951200–40010–12
Nanorods0.1 M:0.1 M9027015
HemisphericalEquimolar9054002.2

Advanced: How can researchers resolve discrepancies in reported optical properties of ZnO nanoparticles synthesized from zinc nitrate hexahydrate under varying pH conditions?

Methodological Answer:
Discrepancies in optical properties (e.g., bandgap shifts in UV-Vis spectra) often arise from differences in nanoparticle size, surface defects, or doping. To address this:

  • Control pH rigorously : Use ammonia or NaOH to adjust pH during synthesis. For example, pH 9–11 favors uniform ZnO nucleation .
  • Characterize defect states : Employ photoluminescence (PL) spectroscopy to distinguish near-band-edge emissions (∼380 nm) from defect-related green emissions (∼500 nm) .
  • Cross-validate with XRD and SEM : Correlate optical data with crystallite size (Scherrer equation) and morphology .

Basic: What characterization techniques are critical for confirming the crystalline structure and purity of ZnO derived from zinc nitrate hexahydrate?

Methodological Answer:

  • X-ray Diffraction (XRD) : Confirms hexagonal wurtzite structure (JCPDS 36-1451). Peak broadening indicates nanocrystalline domains .
  • Fourier-Transform Infrared (FT-IR) Spectroscopy : Identifies Zn-O bonding (400–600 cm⁻¹) and residual nitrate groups (1380 cm⁻¹) .
  • Scanning Electron Microscopy (SEM) : Reveals morphology (e.g., nanorods, nanowires) and surface defects .
  • Thermogravimetric Analysis (TGA) : Monitors thermal stability and decomposition steps (e.g., Zn(NO₃)₂·6H₂O → ZnO at ~320°C) .

Advanced: What experimental strategies control defect concentrations in ZnO nanorods synthesized via zinc nitrate hexahydrate-based methods?

Methodological Answer:

  • Optimize precursor ratios : Higher Zn(NO₃)₂·6H₂O:HMTA ratios reduce oxygen vacancies, as evidenced by decreased FT-IR LO mode intensity at 576 cm⁻¹ .
  • Post-synthesis annealing : Heat treatment at 400°C in air eliminates surface-adsorbed hydroxyl groups and improves crystallinity .
  • Doping : Introduce cobalt or cerium ions during synthesis to alter defect chemistry and enhance optoelectronic properties .

Advanced: How does the choice of zinc precursor (nitrate vs. acetate) impact the thermal stability and photocatalytic efficiency of ZnO nanostructures?

Methodological Answer:

  • Zinc nitrate hexahydrate : Produces smaller nanoparticles (∼70 nm) with higher surface area, enhancing photocatalytic dye degradation (e.g., methylene blue) .
  • Zinc acetate dihydrate : Yields larger particles (∼100 nm) but better crystallinity, improving thermal stability (decomposition at ~450°C vs. 320°C for nitrate-derived ZnO) .
  • Comparative testing : Use standardized photocatalytic assays (e.g., under UV light) and TGA to quantify performance differences .

Basic: What safety protocols are essential when handling zinc nitrate hexahydrate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to its hygroscopic and irritant properties .
  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., NOₓ gases) .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: In hydrothermal synthesis, how do temperature and reaction time interact to influence the aspect ratio of ZnO nanorods?

Methodological Answer:
A factorial experimental design can isolate these variables:

  • Temperature : Higher temperatures (90–95°C) accelerate growth, increasing length (e.g., 15 µm at 90°C vs. 10–12 µm at 95°C) .
  • Time : Prolonged reactions (2–5 hours) favor axial growth but may cause Ostwald ripening, broadening diameter .
  • Statistical modeling : Tools like Design Expert 11 can optimize parameters for target aspect ratios .

Advanced: What mechanistic insights arise from zinc nitrate hexahydrate’s thermal decomposition behavior during ZnO synthesis?

Methodological Answer:

  • Decomposition pathway : Zn(NO₃)₂·6H₂O → Zn(OH)₂ → ZnO + H₂O, with intermediate formation of Zn₅(NO₃)₂(OH)₈·2H₂O .
  • Kinetic studies : Differential scanning calorimetry (DSC) reveals exothermic peaks at 260–340°C, correlating with ZnO crystallization .
  • Phase purity : Rapid heating (>5°C/min) avoids residual nitrate contamination, confirmed by XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.